Glycylbenzocaine

Descripción

Glycylbenzocaine is a synthetic derivative of benzocaine, a well-established ester-type local anesthetic. The addition of a glycyl group (a glycine residue) to the benzocaine structure aims to modulate physicochemical properties such as solubility, metabolic stability, and duration of action. While benzocaine itself is widely used for topical analgesia, this compound represents a structural modification intended to enhance bioavailability or reduce rapid hydrolysis by esterases, a common limitation of ester anesthetics .

Propiedades

Número CAS |

23923-66-2 |

|---|---|

Fórmula molecular |

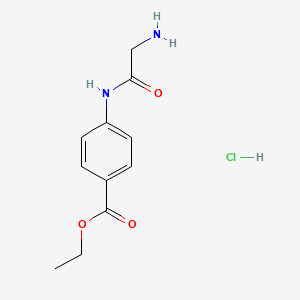

C11H15ClN2O3 |

Peso molecular |

258.7 g/mol |

Nombre IUPAC |

ethyl 4-[(2-aminoacetyl)amino]benzoate;hydrochloride |

InChI |

InChI=1S/C11H14N2O3.ClH/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12;/h3-6H,2,7,12H2,1H3,(H,13,14);1H |

Clave InChI |

GJIINJNKESVFKT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN.Cl |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN.Cl |

Apariencia |

Solid powder |

Otros números CAS |

23923-66-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Glycylbenzocaine; Glycylbenzocaine hydrochloride; Glycylbenzocaine HCl; N-Glycylbenzocaine hydrochloride; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Glycylbenzocaine belongs to the 2-aminobenzamide family, sharing core structural features with procaine, tetracaine, and penicillin-G-procaine. Key differences lie in functional groups and side chains, which influence pharmacological behavior:

| Compound | Core Structure | Functional Modifications | Primary Use |

|---|---|---|---|

| Benzocaine | Para-aminobenzoic acid ester | No amino group substitution | Topical anesthesia |

| This compound | Benzocaine + glycyl | Glycine conjugated to benzocaine | Experimental/local analgesia (hypothetical) |

| Procaine | Diethylaminoethyl ester | Hydrophilic amino group | Injectable anesthesia |

| Penicillin-G-procaine | Procaine + penicillin-G | Procaine stabilizes penicillin | Antibiotic delivery |

Key Observations :

- The glycyl group in this compound may enhance water solubility compared to benzocaine, similar to how procaine’s amino group improves injectability .

- Unlike penicillin-G-procaine, this compound lacks antibiotic activity but could theoretically prolong anesthetic effects due to slower esterase-mediated hydrolysis .

Pharmacokinetic and Pharmacodynamic Profiles

Physicochemical Properties

| Property | Benzocaine | This compound* | Procaine |

|---|---|---|---|

| Molecular Weight | 165.19 g/mol | ~222.25 g/mol | 236.31 g/mol |

| pKa | 2.5 | ~3.0–3.5 | 8.9 |

| Solubility (H₂O) | Low | Moderate | High |

*Hypothetical values based on glycylation’s impact on benzocaine.

Metabolic Pathways

- Benzocaine: Rapid hydrolysis by plasma esterases to para-aminobenzoic acid (PABA) .

- This compound : Hypothesized to undergo slower hydrolysis due to steric hindrance from the glycyl group, akin to procaine’s stability compared to benzocaine .

- Penicillin-G-procaine : Procaine delays penicillin release, highlighting how structural modifications alter drug release kinetics .

Analytical Methodologies for Comparative Analysis

Studies on analogous compounds employ advanced analytical techniques, which could be applied to this compound:

Spectrophotometry : Used for quantifying benzocaine and penicillin-G-procaine via tropaeolin O dye, suggesting applicability for this compound .

HPLC-Based Glycan Analysis : Tools like GlycoBase and LaCyTools, though designed for glycans, could be adapted to assess this compound’s stability or degradation products .

Mass Spectrometry : Deep sequencing methods (e.g., for proteoglycans) may resolve this compound’s metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.